![molecular formula C17H19ClN2OS B14400055 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL CAS No. 87994-60-3](/img/structure/B14400055.png)
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL is a chemical compound with the molecular formula C17H19ClN2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL typically involves the reaction of 3-chloropropylamine with phenothiazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process may involve multiple steps, including chlorination, amination, and hydroxylation, to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: The compound is used in the development of various chemical products, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The compound can bind to receptors in the brain, modulating the activity of these neurotransmitters and exerting its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to those of 7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter pathways makes it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
87994-60-3 |
|---|---|
Formule moléculaire |
C17H19ClN2OS |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
7-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-4-12(18)10-17(14)22-16-7-5-13(21)11-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
Clé InChI |
COALYZPFSBJJNJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)SC3=C1C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


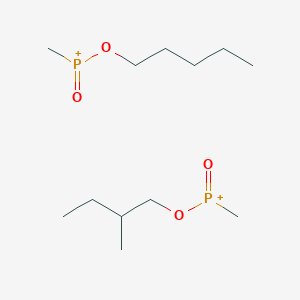
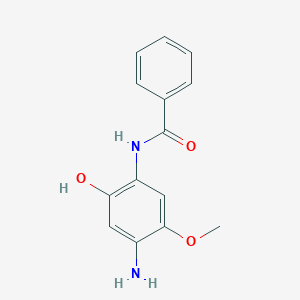
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

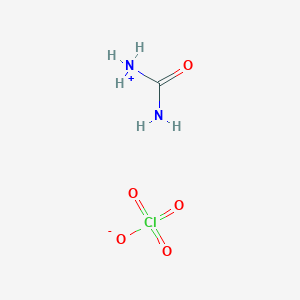
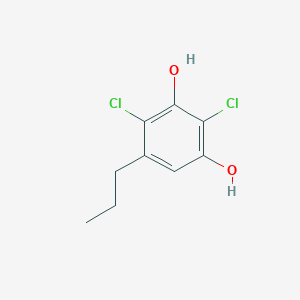
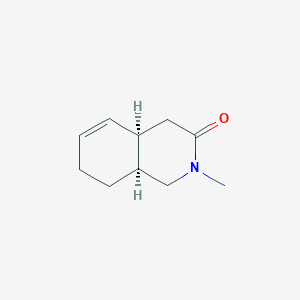
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
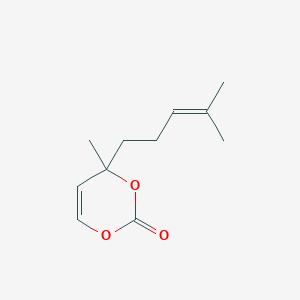


![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)

